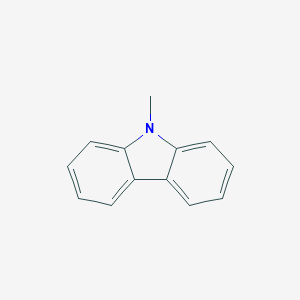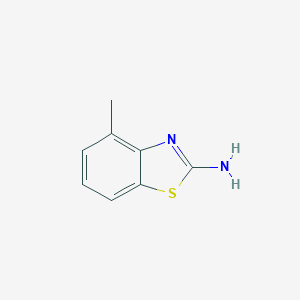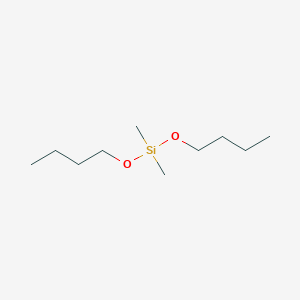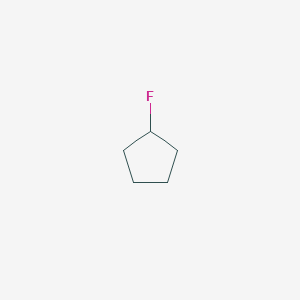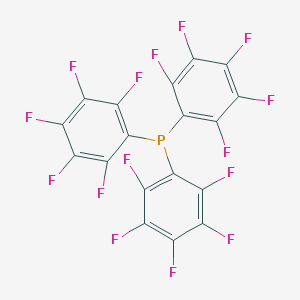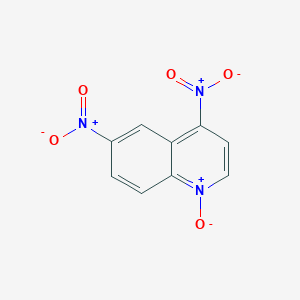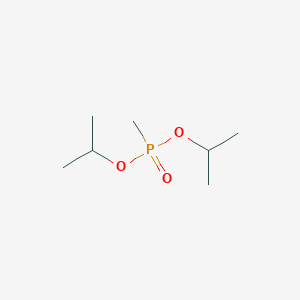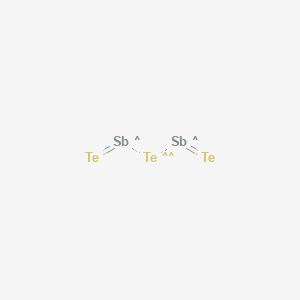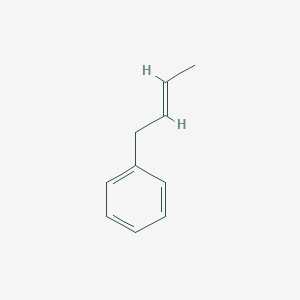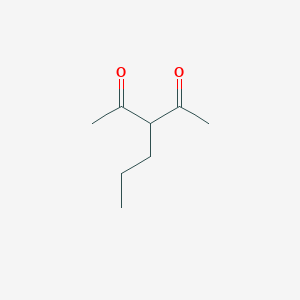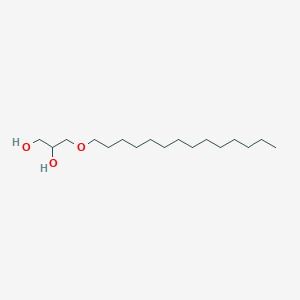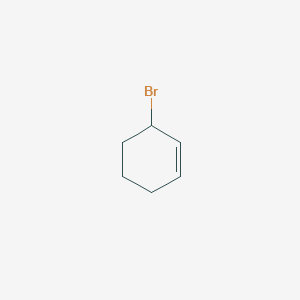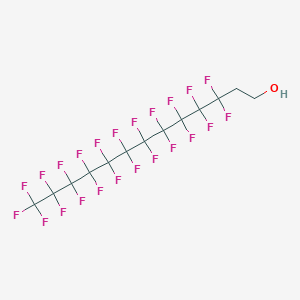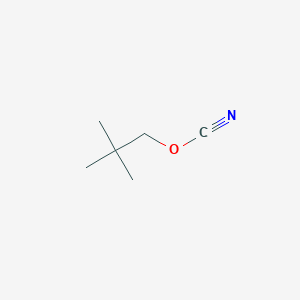
2,2-Dimethylpropyl cyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropyl cyanate, also known as DMPC, is a chemical compound with the molecular formula C6H11NO. It is a colorless liquid that is widely used in scientific research due to its unique properties. DMPC is an isocyanate, which means it contains a functional group that reacts with nucleophiles, such as amines, to form ureas. This property makes DMPC a useful reagent in many chemical reactions, including the synthesis of biologically active compounds.
作用机制
2,2-Dimethylpropyl cyanate acts as a nucleophile in chemical reactions, reacting with electrophiles, such as isocyanates, to form urea derivatives. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes hydrolysis to form the final product. The mechanism of action of 2,2-Dimethylpropyl cyanate is well understood, and it has been extensively studied in the context of organic synthesis.
生化和生理效应
2,2-Dimethylpropyl cyanate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent irritant and can cause skin and eye irritation. 2,2-Dimethylpropyl cyanate is also a respiratory irritant and can cause respiratory distress if inhaled. Therefore, it is important to handle 2,2-Dimethylpropyl cyanate with care and to use appropriate safety precautions when working with this compound.
实验室实验的优点和局限性
2,2-Dimethylpropyl cyanate has several advantages for use in lab experiments. It is a versatile reagent that can be used in a wide range of chemical reactions. 2,2-Dimethylpropyl cyanate is also relatively easy to synthesize and can be obtained in high purity. However, 2,2-Dimethylpropyl cyanate is a toxic and hazardous compound, and appropriate safety precautions must be taken when working with this compound. In addition, 2,2-Dimethylpropyl cyanate is not readily available commercially, and it may be difficult to obtain for some researchers.
未来方向
There are several future directions for research involving 2,2-Dimethylpropyl cyanate. One potential area of research is the development of new synthetic methods for 2,2-Dimethylpropyl cyanate and related compounds. Another area of research is the development of new applications for 2,2-Dimethylpropyl cyanate in organic synthesis and materials science. Finally, there is potential for research into the biochemical and physiological effects of 2,2-Dimethylpropyl cyanate, particularly in the context of occupational health and safety.
合成方法
2,2-Dimethylpropyl cyanate can be synthesized by reacting 2,2-dimethylpropanol with phosgene in the presence of a base catalyst, such as triethylamine. The reaction proceeds via the formation of an intermediate chloroformate, which then reacts with ammonia to form 2,2-Dimethylpropyl cyanate. The overall reaction can be represented as follows:
C6H14O + COCl2 + NH3 → C6H11NO + 2HCl + CO2
科学研究应用
2,2-Dimethylpropyl cyanate has been used in a wide range of scientific research applications, including the synthesis of biologically active compounds, such as urea derivatives. 2,2-Dimethylpropyl cyanate has also been used as a reagent in the preparation of polymer materials, such as polyurethanes. In addition, 2,2-Dimethylpropyl cyanate has been used in the synthesis of pharmaceuticals, such as antiviral and anticancer agents.
属性
CAS 编号 |
1459-44-5 |
|---|---|
产品名称 |
2,2-Dimethylpropyl cyanate |
分子式 |
C6H11NO |
分子量 |
113.16 g/mol |
IUPAC 名称 |
2,2-dimethylpropyl cyanate |
InChI |
InChI=1S/C6H11NO/c1-6(2,3)4-8-5-7/h4H2,1-3H3 |
InChI 键 |
VCXUAVBUVJXKSR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC#N |
规范 SMILES |
CC(C)(C)COC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



